molecular formula C9H4F6O B13586112 2,2-Difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one

2,2-Difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B13586112
M. Wt: 242.12 g/mol
InChI Key: WSQMVBUIFORVTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one is a fluorinated organic compound with the molecular formula C9H4F6O and a molecular weight of 242.12 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one typically involves the reaction of 2-fluoro-3-(trifluoromethyl)benzaldehyde with difluoromethyl ketone under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The reaction mixture is heated to reflux, and the product is isolated by distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms enhances its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one is unique due to the presence of multiple fluorine atoms, which impart distinct chemical reactivity and stability. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H4F6O

Molecular Weight

242.12 g/mol

IUPAC Name

2,2-difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H4F6O/c10-6-4(7(16)8(11)12)2-1-3-5(6)9(13,14)15/h1-3,8H

InChI Key

WSQMVBUIFORVTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)C(F)F

Origin of Product

United States

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